molecular formula C10H8O3 B3345826 Ethanone, 1-(2-benzofuranyl)-2-hydroxy- CAS No. 111505-80-7

Ethanone, 1-(2-benzofuranyl)-2-hydroxy-

Cat. No.: B3345826
CAS No.: 111505-80-7
M. Wt: 176.17 g/mol
InChI Key: SDGXSRVTFQSLIS-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-benzofuranyl)-2-hydroxy-, also known as 2-Acetylbenzofuran, is an organic compound with the molecular formula C10H8O2. It is a derivative of benzofuran, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes a benzofuran ring fused with an acetyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- can be achieved through several methods. One common method involves the Friedel-Crafts acylation of benzofuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-benzofuranyl)-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-(2-benzofuranyl)-2-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylbenzofuran: Shares a similar structure but lacks the hydroxyl group.

    Benzofuran-2-carboxylic acid: An oxidized derivative of Ethanone, 1-(2-benzofuranyl)-2-hydroxy-.

    2-Hydroxybenzofuran: A reduced form of the compound.

Uniqueness

Ethanone, 1-(2-benzofuranyl)-2-hydroxy- is unique due to the presence of both an acetyl and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological effects compared to its analogs .

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-2-hydroxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,11H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGXSRVTFQSLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551419
Record name 1-(1-Benzofuran-2-yl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111505-80-7
Record name 1-(1-Benzofuran-2-yl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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